3,5-bis(difluoromethyl)-1-[3-(dimethylamino)benzoyl]-4,5-dihydro-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-bis(difluoromethyl)-1-[3-(dimethylamino)benzoyl]-4,5-dihydro-1H-pyrazol-5-ol is a complex organic compound featuring difluoromethyl groups, a dimethylamino benzoyl moiety, and a pyrazol-5-ol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(difluoromethyl)-1-[3-(dimethylamino)benzoyl]-4,5-dihydro-1H-pyrazol-5-ol typically involves multiple steps, starting from readily available precursors. One common approach is the difluoromethylation of heterocycles via a radical process . This method involves the use of difluoromethylating agents under radical conditions to introduce the difluoromethyl groups into the target molecule.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(difluoromethyl)-1-[3-(dimethylamino)benzoyl]-4,5-dihydro-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction could produce difluoromethyl alcohols.
Scientific Research Applications
3,5-bis(difluoromethyl)-1-[3-(dimethylamino)benzoyl]-4,5-dihydro-1H-pyrazol-5-ol has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules, particularly those containing difluoromethyl groups.
Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the roles of specific proteins or enzymes.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Industry: It can be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 3,5-bis(difluoromethyl)-1-[3-(dimethylamino)benzoyl]-4,5-dihydro-1H-pyrazol-5-ol involves its interaction with molecular targets, such as enzymes or receptors. The difluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,5-Di(trifluoromethyl)benzaldehyde: A compound with similar difluoromethyl groups but different core structure.
N-Difluoromethyl amides: Compounds containing difluoromethyl groups attached to amide functionalities.
Uniqueness
3,5-bis(difluoromethyl)-1-[3-(dimethylamino)benzoyl]-4,5-dihydro-1H-pyrazol-5-ol is unique due to its combination of difluoromethyl groups, a dimethylamino benzoyl moiety, and a pyrazol-5-ol core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-[3-(dimethylamino)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F4N3O2/c1-20(2)9-5-3-4-8(6-9)12(22)21-14(23,13(17)18)7-10(19-21)11(15)16/h3-6,11,13,23H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZUGTBFRCDEDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2C(CC(=N2)C(F)F)(C(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F4N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.